molecular formula C8H16ClNO2 B1375769 (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride CAS No. 1202412-16-5

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride

Cat. No. B1375769
M. Wt: 193.67 g/mol
InChI Key: BAEACPWZPZQUKI-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67114 . It is also known by other names such as “cis-Ethyl -3-aminocyclopentane-1-carboxylate Hydrochloride” and "Cyclopentanecarboxylic acid,3-amino-,ethyl ester,(1S,3R)" .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various tools such as MolView and ChemSpider . These platforms allow you to draw the molecular structure and convert it into a 3D model for a more detailed view .


Chemical Reactions Analysis

The analysis of chemical reactions often involves the use of electroanalytical tools. These tools can be used to investigate redox-active intermediates, which are often involved in synthetic transformations .

Scientific Research Applications

Analogues of GABA

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride is explored in the synthesis of GABA analogues. The study by Allan, Johnston, and Twitchin (1979) describes the preparation of all four stereoisomers of 3-aminocyclopentanecarboxylic acid as GABA analogues (Allan, Johnston, & Twitchin, 1979).

Derivatives via Bicyclic Dioxanones

Research by Herradón and Seebach (1989) involved the conversion of ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate to bicyclic dioxanone derivatives, showcasing its utility in generating stereogenic centers on a cyclohexane ring (Herradón & Seebach, 1989).

Pheromone Synthesis

Marukawa and Mori (2002) synthesized isomers of 1,3,8-trimethyl-2,9-dioxabicyclo[3.3.1]non-7-ene starting from isomers of ethyl 3-hydroxybutanoate, identifying one isomer as the male sex pheromone of a moth species. This underscores its importance in pheromone chemistry (Marukawa & Mori, 2002).

DNA Intercalation Studies

Diénès and Vogel (1996) conducted a study that involved the synthesis of derivatives, which intercalated calf thymus DNA, using a similar compound. This highlights the compound's relevance in DNA interaction studies (Diénès & Vogel, 1996).

Synthesis of Isoxazoline-Fused β-Amino Esters

Nonn et al. (2011) achieved the synthesis of isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives via regio- and stereo-selective cycloaddition, indicating its utility in creating novel β-amino ester compounds (Nonn, Kiss, Forró, Mucsi, & Fülöp, 2011).

Metabotropic Excitatory Amino Acid Receptor Studies

Schoepp et al. (1991) compared different stereoisomers of aminocyclopentanecarboxylic acid, including the (1R,3S) form, for their effectiveness on metabotropic excitatory amino acid receptors, revealing insights into neuropharmacology (Schoepp, Johnson, True, & Monn, 1991).

Safety And Hazards

The safety and hazards associated with a compound can usually be found in its Material Safety Data Sheet (MSDS). For “(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride”, the MSDS might be available from the supplier .

properties

IUPAC Name

ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEACPWZPZQUKI-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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